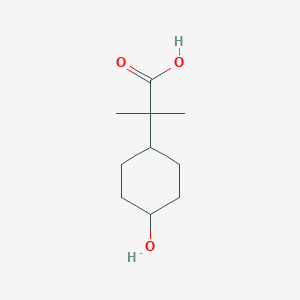

2-(4-Hydroxycyclohexyl)-2-methylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Hydroxycyclohexyl)-2-methylpropanoic acid , also known by its synonyms 4-Hydroxycyclohexaneacetic Acid and (4-Hydroxy-cyclohexyl)-acetic Acid , is a chemical compound with the molecular formula C8H14O3 . It has a molecular weight of 158.2 g/mol . This compound belongs to the class of carboxylic acids and exhibits interesting pharmacological properties.

Applications De Recherche Scientifique

1. Liquid-Crystal Phase Polymerization

Kishikawa, Hirai, and Kohmoto (2008) explored the polymerization of a benzoic acid derivative, complexed with dipyridyl compounds, which exhibited a liquid crystal phase. This research highlights the potential use of similar compounds in the development of advanced materials with specific structural and functional properties (Kishikawa, Hirai, & Kohmoto, 2008).

2. Synthesis of Zwitterionic Compounds

Zaleska et al. (2002) demonstrated the synthesis of zwitterionic derivatives of 2-hydroxypropanoic acid, showcasing the chemical versatility and potential applications of these compounds in developing novel organic materials (Zaleska et al., 2002).

3. Oligomer Distribution in Concentrated Solutions

Vu et al. (2005) studied the oligomer distribution of lactic acid (2-hydroxypropanoic acid) in concentrated solutions, providing insights into the behavior of similar hydroxypropanoic acid derivatives in various concentrations, which is crucial for industrial and pharmaceutical applications (Vu et al., 2005).

4. Metabolite Formation from Halogenopropanes

Barnsley (1966) identified the formation of 2-hydroxypropylmercapturic acid, a metabolite of halogenopropanes, indicating the metabolic pathways and potential biological interactions of hydroxypropanoic acid derivatives (Barnsley, 1966).

5. Synthesis of Biologically Active Compounds

Yamamoto and Kirai (2008) explored the synthesis of 4-arylcoumarins via hydroarylation, utilizing hydroxypropanoic acid derivatives. This research underscores the significance of these compounds in the synthesis of biologically active molecules (Yamamoto & Kirai, 2008).

6. Coordination Chemistry and Magnetic Studies

Tandon et al. (1992) investigated copper complexes involving hydroxypropanoic acid derivatives, contributing to the understanding of coordination chemistry and magnetic properties of such complexes (Tandon, Thompson, Bridson, McKee, & Downard, 1992).

7. NMR Spectroscopy in Complexation Studies

Tracey (2003) utilized NMR spectroscopy to study vanadium(V) complexation with α-hydroxycarboxylic acids, demonstrating the application of hydroxypropanoic acid derivatives in analytical chemistry (Tracey, 2003).

Propriétés

IUPAC Name |

2-(4-hydroxycyclohexyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h7-8,11H,3-6H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYUEUGIKIJRPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC(CC1)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801236131 |

Source

|

| Record name | cis-4-Hydroxy-α,α-dimethylcyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801236131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

861451-24-3 |

Source

|

| Record name | cis-4-Hydroxy-α,α-dimethylcyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801236131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,2-Benzoxazol-3-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2978486.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2978488.png)

![2-Benzyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole](/img/structure/B2978492.png)

![N-[(4-methylphenyl)methyl]-2-[[3-(3-morpholin-4-ylpropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2978497.png)

![(1R,3s,5S)-phenyl 3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2978505.png)